molecular formula C18H13F3N2OS B2388920 N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide CAS No. 303093-60-9

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2388920
CAS No.: 303093-60-9
M. Wt: 362.37
InChI Key: GEWSKARAKJOSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[3-(Trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide is a synthetic small molecule featuring a benzamide moiety linked to a 1,3-thiazole ring that is benzylated at the 5-position with a 3-(trifluoromethyl)phenyl group. This molecular architecture incorporates two pharmacologically significant features: the thiazole ring and the trifluoromethyl group, making it a compound of high interest in medicinal chemistry and drug discovery research. The thiazole nucleus is a privileged scaffold in medicinal chemistry due to its diverse biological activities. Molecules containing the thiazole ring have demonstrated a wide spectrum of therapeutic potentials, including antiparasitic, antibacterial, and anticancer effects . The presence of the trifluoromethyl group is a common strategy in drug design, as it can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . The specific spatial arrangement and electronic properties of this compound suggest it may act through mechanisms involving conjugation between the aromatic rings , a feature known to be important for the activity of related thiazolides . This compound is intended for research applications only , serving as a key intermediate or a novel chemical entity for screening in various biological assays. It is particularly useful for investigating new antiparasitic and antimicrobial agents, given the established efficacy of similar thiazole derivatives like nitazoxanide . Researchers can also utilize it in structure-activity relationship (SAR) studies to optimize the properties of thiazole-containing drug candidates. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)14-8-4-5-12(9-14)10-15-11-22-17(25-15)23-16(24)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWSKARAKJOSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with benzamide using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

4-Nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide (CID 1113557)
  • Structure : The benzamide ring contains a nitro group at the para position.
  • Molecular weight: 407.36 g/mol.
  • Relevance : This derivative highlights how electron-deficient aromatic systems can influence target engagement, though nitro groups may raise toxicity concerns .
4-Chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide
  • Structure : A chloro substituent replaces the nitro group.
  • Properties : Chlorine improves lipophilicity (logP ~3.5), favoring membrane permeability. Molecular weight: 396.81 g/mol.
  • Relevance : Chlorinated analogs are often prioritized in drug development due to balanced solubility and bioavailability .
Table 1: Substituent Effects on Benzamide Derivatives
Compound Substituent Molecular Weight (g/mol) Key Property
Target Compound H 377.36 Baseline lipophilicity
4-Nitro derivative NO₂ 407.36 Enhanced polarity
4-Chloro derivative Cl 396.81 Improved lipophilicity

Variations in the Amide Linker

(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide
  • Structure : Replaces benzamide with an α,β-unsaturated acrylamide.
  • Molecular weight: 401.39 g/mol.
N-{[4-(4-Phenyl-1,3-thiazol-2-yl)tetrahydro-2H-pyran-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
  • Structure : Incorporates a tetrahydro-2H-pyran and oxadiazole ring.
  • Properties : Increased complexity (MW: 514.52 g/mol) may improve selectivity but reduce synthetic accessibility.
  • Relevance : The oxadiazole ring enhances metabolic stability and hydrogen-bond acceptor capacity .

Thiazole Ring Modifications

5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine
  • Structure : Lacks the benzamide group, serving as the amine precursor.
  • Properties : Molecular weight: 258.26 g/mol.
  • Relevance : Key intermediate in synthesizing the target compound and its analogs .
Antimicrobial Activity
  • N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides : Exhibited moderate activity against E. coli, suggesting benzamide-thiazole hybrids are viable antimicrobial scaffolds .
  • N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides : Demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to standard drugs .

Biological Activity

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C18H13F3N2OS
  • Molecular Weight: 364.37 g/mol
  • CAS Number: 1113544
  • Structure: The compound features a thiazole ring and a trifluoromethyl group, which are known to enhance biological potency in various contexts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, enhancing the compound's bioavailability and efficacy.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity:
    • The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Modulation of Signal Transduction Pathways:
    • It may interfere with pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells.

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HCT11610.0

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. In particular, it was effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound effectively inhibits tumor growth through apoptosis induction.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers tested the compound against clinical isolates of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics like methicillin, highlighting its potential as an adjuvant therapy.

Q & A

Q. What are the optimal synthetic routes for N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or esters under reflux conditions .

Benzamide coupling : Reaction of 5-substituted thiazol-2-amine with benzoyl chloride derivatives in pyridine or DMF at room temperature .

  • Optimization Strategies :
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Temperature control : Maintain 0–25°C during benzoylation to minimize side reactions .
  • Yield Data :
StepSolventCatalystYield (%)
1DMFNone65–70
2PyridineDMAP85–90
Reference: .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), thiazole protons (δ 6.8–7.1 ppm), and CF₃ group coupling patterns .
  • ¹³C NMR : Confirm carbonyl (C=O, ~167 ppm) and thiazole ring carbons (~150 ppm) .
  • Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak (m/z) matches calculated molecular weight (e.g., 363.36 for C₁₇H₁₂F₃N₃OS) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers) .
    Reference: .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Methodological Answer :
  • Anticancer Activity :
  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Apoptosis assays : Use Annexin V/PI staining to quantify cell death mechanisms .
  • Antimicrobial Screening :
  • Microdilution method : Determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
  • Enzyme Inhibition :
  • Kinase assays : Evaluate inhibition of target enzymes (e.g., PFOR) using fluorometric substrates .
    Reference: .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve anticancer efficacy?

  • Methodological Answer :
  • Substituent Variation :

Modify the benzamide moiety (e.g., introduce electron-withdrawing groups like -NO₂ to enhance electrophilicity) .

Replace the trifluoromethyl group with other halogenated or alkyl groups to alter lipophilicity .

  • Biological Testing :
  • Compare IC₅₀ values across derivatives (see example table):
DerivativeR GroupIC₅₀ (μM)
1-CF₃12.3
2-Cl8.7
3-OCH₃18.9
  • Use molecular docking to predict binding affinity to targets (e.g., EGFR kinase) .
    Reference: .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization :

Validate cell lines (e.g., ATCC certification) to ensure consistency .

Use identical positive controls (e.g., doxorubicin for cytotoxicity assays).

  • Data Normalization :
  • Normalize activity data to cell viability (%) or enzyme activity (nmol/min/mg protein) .
  • Meta-Analysis :
  • Compare results across studies using standardized metrics (e.g., fold-change vs. control) .
  • Case Example : Discrepancies in IC₅₀ values for similar compounds may arise from differences in cell passage number or serum concentration in media .
    Reference: .

Q. What computational strategies can elucidate the mechanism of action for this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations :

Simulate ligand-protein interactions (e.g., with PFOR enzyme) over 100 ns trajectories to assess binding stability .

Calculate binding free energies (ΔG) using MM-PBSA methods .

  • Pharmacophore Modeling :
  • Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using software like Schrödinger .
  • ADMET Prediction :
  • Use SwissADME to predict bioavailability, BBB permeability, and CYP450 interactions .
    Reference: .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

  • Methodological Answer :
  • Prodrug Design :
  • Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Formulation Strategies :
  • Use nanoemulsions or liposomes to improve bioavailability .
  • Metabolic Studies :
  • Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots .
  • Data Example :
ModificationAqueous Solubility (mg/mL)t₁/₂ (microsomes)
Parent0.051.2 h
Prodrug1.84.5 h
Reference: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.